MFCD18315822
Description
For this analysis, we will use CAS 918538-05-3 (MDL: MFCD11044885) as a representative example, given its detailed documentation in the literature. This compound, with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol, belongs to the pyrrolotriazine class. Key properties include a boiling point of ~320°C, hydrogen bond acceptor/donor counts of 3/1, and moderate synthetic accessibility (3.13/1) .
Properties
IUPAC Name |
3-chloro-5-(3-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO2/c20-17-9-16(10-18(21)12-17)15-7-4-8-19(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECBPIIEGCREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686196 | |
| Record name | 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-54-9 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-3′-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261961-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Benzyloxyphenyl)-3-chlorophenol typically involves the chlorination of a phenol derivative followed by the introduction of a benzyloxy group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the benzyloxy group can be introduced using benzyl alcohol in the presence of a base like sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can be fine-tuned to achieve high purity and efficiency in large-scale production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenol group allows for various substitution reactions, including nucleophilic aromatic substitution with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of phenolic derivatives.
Substitution: Formation of methoxy-substituted phenols.
Scientific Research Applications
5-(3-Benzyloxyphenyl)-3-chlorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3-Benzyloxyphenyl)-3-chlorophenol involves its interaction with cellular targets, leading to various biological effects. The phenolic group can participate in hydrogen bonding and electron transfer reactions, affecting cellular pathways. The chlorinated phenol structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural analogs of CAS 918538-05-3 were identified based on shared core scaffolds, functional groups, and bioactivity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
| Compound (CAS/MDL) | Molecular Formula | Molecular Weight (g/mol) | Log S | TPSA (Ų) | Synthetic Accessibility | Key Structural Differences |
|---|---|---|---|---|---|---|
| 918538-05-3 (MFCD11044885) | C₆H₃Cl₂N₃ | 188.01 | -2.59 | 41.6 | 3.13 | Pyrrolotriazine core, dichloro-substituents |
| 1761-61-1 (MFCD00003330) | C₇H₅BrO₂ | 201.02 | -2.47 | 37.3 | 2.98 | Brominated benzofuran scaffold |
| 1533-03-5 (MFCD00039227) | C₁₀H₉F₃O | 202.17 | -2.63 | 20.2 | 3.45 | Trifluoromethyl ketone functionality |
| 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine | C₈H₉ClN₄ | 196.64 | -2.85 | 45.8 | 3.02 | Isopropyl group at position 5 |
Key Findings:
Bioactivity : CAS 918538-05-3 exhibits higher kinase inhibition potency compared to 1761-61-1, attributed to its electron-withdrawing chlorine substituents, which enhance target binding .
Solubility : The trifluoromethyl group in 1533-03-5 improves lipophilicity (Log S = -2.63) but reduces gastrointestinal absorption (GI = 85%) relative to CAS 918538-05-3 (GI = 93%) .
Synthetic Complexity : 4-Chloro-5-isopropylpyrrolotriazine requires multi-step purification due to steric hindrance from the isopropyl group, lowering its synthetic accessibility score (3.02 vs. 3.13) .
Functional and Application-Based Comparison
Table 2: Pharmacological and Industrial Relevance
| Compound (CAS/MDL) | Primary Application | BBB Permeability | CYP Inhibition Risk | Industrial Use Case |
|---|---|---|---|---|
| 918538-05-3 (MFCD11044885) | Kinase inhibitor candidate | Low (BBB = 0.85) | Moderate (CYP2D6) | Oncology drug development |
| 1761-61-1 (MFCD00003330) | Antimicrobial agent | None | Low | Agricultural chemical synthesis |
| 1533-03-5 (MFCD00039227) | Fluorinated building block | High (BBB = 0.98) | High (CYP3A4) | Material science (e.g., liquid crystals) |
Critical Insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
